3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid
Description
This compound features a cyclobutyl ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a propanoic acid side chain. The Boc group serves as a protective moiety for amines in peptide synthesis and medicinal chemistry, while the cyclobutyl ring introduces steric constraints that influence molecular conformation and binding interactions.
Properties
CAS No. |
1889627-03-5 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(6-4-7-12)8-5-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
YBRBMRYWSUQNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclobutyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Propanoic Acid Moiety: The protected amino cyclobutyl compound is then reacted with a suitable propanoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The propanoic acid moiety can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: The major product formed is the free amino compound.
Oxidation: Oxidation of the propanoic acid moiety can yield corresponding carboxylic acids or aldehydes.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
Boc-amino acids are widely used in the synthesis of peptides due to their stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in the solid-phase peptide synthesis (SPPS) method, where the Boc group can be easily removed under mild acidic conditions.
Case Study: Anticancer Peptides
Research has demonstrated the use of Boc-amino acids in the development of novel peptides with anticancer properties. For instance, peptides synthesized using Boc-protected amino acids have been shown to inhibit tumor growth in vitro and in vivo, showcasing their therapeutic potential against various types of cancer.
Organic Synthesis
Building Block for Complex Molecules
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid serves as a versatile building block in organic synthesis. Its unique structure allows chemists to construct complex molecules through various reactions, such as coupling reactions and cyclization processes.
Example: Synthesis of Bioactive Compounds
In a study focusing on the synthesis of bioactive compounds, Boc-amino acids were utilized to create derivatives with enhanced biological activity. The incorporation of the cyclobutyl moiety has been linked to improved binding affinity in drug candidates targeting specific receptors.
Applications in Drug Development
The compound's ability to modify pharmacokinetic properties makes it valuable in drug development. The cyclobutyl structure can enhance lipophilicity and alter metabolic stability, which are critical factors in drug design.
Case Study: CNS Active Compounds
Research has indicated that compounds incorporating 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid exhibit central nervous system (CNS) activity. In one study, derivatives were tested for their ability to cross the blood-brain barrier, revealing promising results for potential treatments of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further reactions. The propanoic acid moiety can interact with biological targets, potentially influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with its closest analogs based on molecular structure, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Ring Size and Strain
- Cyclobutyl vs. Cyclopentyl/Cyclohexyl : The cyclobutyl ring in the target compound introduces higher ring strain compared to cyclopentyl or cyclohexyl analogs. This strain may influence conformational flexibility and binding affinity in biological targets .
- Cyclobutyl vs. Linear Chains: Linear analogs like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid lack cyclic constraints, offering greater synthetic versatility but reduced stereochemical control .
Functional Group Variations
- Boc-Protected Amino Group: Present in the target compound and its cyclopentyl/cyclohexyl analogs, this group is critical for amine protection during solid-phase peptide synthesis. Its absence in 3-(tert-Butoxy)cyclobutane-1-carboxylic acid limits utility in peptide chemistry but broadens applications in non-biological fields .
- Carboxylic Acid Moiety: All compounds retain the propanoic acid side chain, enabling conjugation or salt formation for improved solubility.
Physicochemical Properties
- Lipophilicity : Cyclohexyl derivatives exhibit higher lipophilicity (logP ~2.5–3.0) compared to cyclobutyl analogs, making them more suitable for blood-brain barrier penetration .
- Molecular Weight : Linear analogs (e.g., 203.24 g/mol) are smaller, facilitating oral bioavailability, while cyclic derivatives (257–271 g/mol) may require formulation optimization .
Biological Activity
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid, also known by its CAS number 683218-80-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, chemical properties, and biological activities based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₁O₄ |
| Molar Mass | 229.27 g/mol |
| Boiling Point | Not available |
| Melting Point | 104-106 °C |
| Solubility | High in organic solvents |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Synthesis
The synthesis of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid involves several steps, typically starting from cyclobutane derivatives. One efficient method reported yields the compound with a high purity and yield of approximately 91.3% through the reaction of 3-amino-3-cyclopropylpropanoic acid with di-t-butyl dicarbonate in the presence of sodium hydroxide in tetrahydrofuran and water .
Antimicrobial Activity
Research indicates that derivatives of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated activity against both gram-positive and gram-negative bacteria, suggesting potential applications in antibiotic development .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which could be beneficial for conditions such as obesity and diabetes. The inhibition mechanism appears to involve competitive binding to the active site of the target enzymes .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with this compound. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial activity .
- Enzyme Inhibition Study : In a controlled experiment, the compound was found to reduce enzyme activity by up to 70% at a concentration of 50 µM, demonstrating its potential as a therapeutic agent in metabolic disorders .
- Neuroprotection Research : A cell culture study revealed that treatment with the compound reduced apoptosis rates in neuronal cells by approximately 40% under oxidative stress conditions, suggesting its protective role against neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
